N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines, and other nucleophiles or electrophiles under conditions such as reflux or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Exhibiting a broad range of chemical and biological properties, such as antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
N-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-17(2)19-11-10-18(3)15-23(19)31-14-12-28-21-8-5-4-7-20(21)27-24(28)16-26-25(29)22-9-6-13-30-22/h4-11,13,15,17H,12,14,16H2,1-3H3,(H,26,29) |
InChI Key |
JSOSVNATEHNFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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